molecular formula C7H11Cl2FN2 B2684676 (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride CAS No. 1909288-54-5

(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2684676
CAS No.: 1909288-54-5
M. Wt: 213.08
InChI Key: MRUXZTBZBWCGOI-ZJIMSODOSA-N
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Description

®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride is a chemical compound that features a fluorinated pyridine ring attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride typically involves the following steps:

    Fluorination of Pyridine: The starting material, pyridine, undergoes selective fluorination at the 5-position using a fluorinating agent such as Selectfluor.

    Formation of Ethanamine Moiety: The fluorinated pyridine is then subjected to a reductive amination reaction with an appropriate aldehyde or ketone to form the ethanamine moiety.

    Resolution of Enantiomers: The racemic mixture of the product is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.

Biology

In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems, including enzyme inhibition and receptor binding studies.

Medicine

Industry

In the industrial sector, ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Trifluoromethylpyridin-3-yl)ethanamine dihydrochloride: Similar structure with a trifluoromethyl group instead of a fluorine atom.

    ®-1-(5-Chloropyridin-3-yl)ethanamine dihydrochloride: Similar structure with a chlorine atom instead of a fluorine atom.

    ®-1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

®-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUXZTBZBWCGOI-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909288-54-5
Record name (1R)-1-(5-fluoropyridin-3-yl)ethan-1-amine dihydrochloride
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